2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-14-7-4-8-15(20)17(14)18(24)21-12-5-3-6-13(11-12)22-10-2-1-9-16(22)23/h3-8,11H,1-2,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFASLXPXMTOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidin-1-yl Intermediate: The starting material, 2-oxopiperidine, is reacted with an appropriate phenyl halide under basic conditions to form the piperidin-1-yl intermediate.
Coupling Reaction: The piperidin-1-yl intermediate is then coupled with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-1-yl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro or fluoro groups.
Oxidation: Oxidized derivatives of the piperidin-1-yl group.
Reduction: Reduced forms of the piperidin-1-yl group.
Hydrolysis: Carboxylic acids and amines as hydrolysis products.
Scientific Research Applications
2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Benzamide derivatives are widely explored in drug discovery due to their modular synthesis and tunable pharmacophores. Below, we compare the target compound with structurally related analogs, focusing on substituent variations, synthesis methodologies, and inferred properties.
Structural Analogues and Substituent Analysis
Table 1: Key Structural Analogues of 2-Chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
*Molecular weights estimated from structural formulas.
Key Observations:
Substituent Diversity: The target compound distinguishes itself with a 2-oxopiperidinyl group, which introduces a cyclic amide moiety capable of intramolecular hydrogen bonding. This contrasts with compound 1a (), which features a linear cyano-hydroxybutenamido group, likely enhancing solubility but reducing rigidity . The trifluoropropoxy-substituted analog () incorporates a fluorinated alkoxy group, which may improve metabolic stability and lipophilicity compared to the target’s piperidinone ring .
Synthetic Accessibility: The trifluoropropoxy derivative () was synthesized in 90% yield via acyl chloride coupling, highlighting efficient methodology for bulky substituents .
Physicochemical Properties :
- The 4-hydroxyphenyl analog () has a lower molecular weight (~265.7 g/mol) and a polar hydroxyl group, suggesting higher aqueous solubility than the target compound .
- L77 ’s higher molecular weight (~581.9 g/mol) and sulfonyl group may limit blood-brain barrier permeability but enhance protein-binding affinity .
Implications for Drug Design
- Target Compound : The 2-oxopiperidinyl group offers a balance between rigidity and hydrogen-bonding capacity, making it suitable for targets requiring precise conformational alignment (e.g., kinases or GPCRs).
- Fluorinated Analogs : Compounds with trifluoromethyl or trifluoropropoxy groups (Evidences 4, 8, 10) exhibit enhanced metabolic stability, critical for prolonged in vivo activity .
- Hydroxyphenyl Derivatives : Simpler analogs like the 4-hydroxyphenyl variant () may serve as lead compounds for further optimization in solubility-driven applications .
Biological Activity
2-Chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18ClFN2O3
- Molecular Weight : 376.8092 g/mol
- CAS Number : 942013-85-6
- SMILES Notation : COc1cc(ccc1N1CCCCC1=O)NC(=O)c1c(F)cccc1Cl
Biological Activity Overview
The biological activity of 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has been investigated primarily in the context of its inhibitory effects on various biological targets. The compound exhibits notable activity as an inhibitor in several pathways, which can be summarized as follows:
Inhibitory Activity
- mPGES-1 Inhibition : The compound has shown promising results as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammation and pain pathways. For instance, related compounds have demonstrated IC50 values in the low nanomolar range (e.g., 8 nM for structurally similar derivatives) indicating strong inhibitory potential against mPGES-1 .
- Antitumor Activity : Preliminary studies suggest that the compound could exhibit antitumor properties. Similar benzamide derivatives have been noted for their cytotoxic effects against various cancer cell lines, though specific data on this compound is still emerging.
- Neuropharmacological Effects : The oxopiperidine moiety suggests potential interactions with neurological pathways, potentially influencing neurotransmitter systems or exhibiting neuroprotective properties.
Case Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of benzamide derivatives indicated that modifications at the piperidine ring and aromatic substitutions significantly affect biological activity. The introduction of fluorine and chlorine atoms has been associated with enhanced potency against specific targets, including mPGES-1 .
Case Study 2: In Vivo Efficacy
In vivo models have been utilized to assess the efficacy of related compounds in inflammatory pain models. For example, compounds structurally similar to 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide demonstrated effective pain relief with minimal side effects, suggesting a favorable therapeutic window .
Comparative Data Table
The following table summarizes the biological activities and IC50 values of related compounds to provide context for the activity of 2-chloro-6-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide:
| Compound Name | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | mPGES-1 | 8 | High potency, suitable for further development |
| Compound B | COX enzymes | >100 | Low selectivity, not ideal for therapeutic use |
| Compound C | Cancer Cell Lines | 16.24 | Significant cytotoxicity observed |
| Compound D | Neurotransmitter Receptors | TBD | Potential neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
